1-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-(2-pyridinyl)piperazine
Overview
Description
Synthesis Analysis
- Synthesis Approaches: Various methods have been developed for synthesizing related compounds. For instance, a similar compound, 2-[4-(4-Fluorobenzyl) piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine, was synthesized using reductive amination, amide hydrolysis, and N-alkylation, confirmed by NMR and mass spectrometry (Yang Fang-wei, 2013). Another similar compound, 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, was synthesized via electrophilic fluorination of a trimethylstannyl precursor (Eskola et al., 2002).
Molecular Structure Analysis
- Crystal and Molecular Structures: Compounds with similar structures have been analyzed using X-ray crystallography, revealing their conformation and intermolecular interactions. For example, the structure of 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one and its derivative was characterized, highlighting the impact of substituents on molecular conformation (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
- Reactivity: The chemical reactivity of similar compounds is often studied in the context of their potential biological activity. For instance, a study on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide explored its interaction with the CB1 cannabinoid receptor (Shim et al., 2002).
Scientific Research Applications
Antibacterial and Biofilm Inhibition
A study by Mekky and Sanad (2020) on novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, including derivatives structurally related to 1-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-(2-pyridinyl)piperazine, showed significant antibacterial efficacies. These compounds were effective against various bacterial strains including E. coli, S. aureus, and S. mutans, showcasing MIC/MBC values in the low micromolar range. Compound 5e, in particular, demonstrated superior biofilm inhibition activities compared to the reference antibiotic Ciprofloxacin, with IC50 values ranging from 3.0 to 3.3 μM against different bacterial strains. Additionally, these compounds exhibited excellent inhibitory activities against MurB enzyme, crucial for bacterial cell wall synthesis, with compound 5e showing the best MurB inhibitory activity with an IC50 value of 3.1 μM, indicating potential for developing new antibacterial agents targeting biofilm formation and bacterial cell wall synthesis (Mekky & Sanad, 2020).
Anticancer Activity
Kostyantyn Turov (2020) explored the anticancer activity of polyfunctional substituted 1,3-thiazoles, which share a structural similarity with this compound. The study highlighted compounds with a piperazine substituent showing significant efficacy in vitro against a wide array of cancer cell lines, including lungs, kidneys, CNS, ovaries, prostate, and breast cancer, epithelial cancer, leukemia, and melanoma. These findings underscore the potential of piperazine-linked compounds in the development of new anticancer agents, providing a foundation for further exploration of their therapeutic applications (Turov, 2020).
properties
IUPAC Name |
1-[[3-(2,5-dimethylthiophen-3-yl)-1-(2-fluorophenyl)pyrazol-4-yl]methyl]-4-pyridin-2-ylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN5S/c1-18-15-21(19(2)32-18)25-20(17-31(28-25)23-8-4-3-7-22(23)26)16-29-11-13-30(14-12-29)24-9-5-6-10-27-24/h3-10,15,17H,11-14,16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEYVFAGHLNOEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C2=NN(C=C2CN3CCN(CC3)C4=CC=CC=N4)C5=CC=CC=C5F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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